Binifibrate

Description

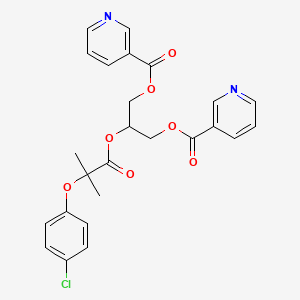

This compound is a fibrate derivative with antilipidemic activity. This compound consists of two nicotinic radicals and one clofibiric radical esterified by a glycerol moiety.

two nicotinic & one clofibiric radical esterified by glycerol moiety

Structure

3D Structure

Properties

IUPAC Name |

[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O7/c1-25(2,35-20-9-7-19(26)8-10-20)24(31)34-21(15-32-22(29)17-5-3-11-27-13-17)16-33-23(30)18-6-4-12-28-14-18/h3-14,21H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYRHDVAEJIBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC(COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219113 | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69047-39-8 | |

| Record name | Binifibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69047-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binifibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINIFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGZ4GPE20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Binifibrate on PPAR-alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which binifibrate, a member of the fibrate class of drugs, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha). Fibrates are primarily utilized for the management of dyslipidemia, particularly hypertriglyceridemia.

Executive Summary

This compound functions as a potent agonist for PPAR-alpha, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. The activation of PPAR-alpha by this compound initiates a cascade of genomic events that fundamentally reprogram hepatic lipid and lipoprotein metabolism. This guide will dissect the signaling pathway, quantify the effects on gene expression, and detail the experimental methodologies used to elucidate this mechanism.

The PPAR-alpha Signaling Pathway

The primary mechanism of action for this compound involves direct binding to and activation of PPAR-alpha. This nuclear receptor is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

The Activation Cascade:

-

Ligand Binding: this compound, or its active metabolite, enters the cell and nucleus, where it binds to the Ligand Binding Domain (LBD) of the PPAR-alpha receptor.

-

Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPAR-alpha protein. This altered conformation facilitates the dissociation of co-repressor molecules and promotes the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

PPRE Binding: The activated PPAR-alpha/RXR heterodimer translocates to the DNA and binds to specific recognition sites known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Activation: Upon binding to PPREs, the complex recruits a suite of co-activator proteins. This fully assembled transcription factor complex then initiates the transcription of downstream target genes, leading to a profound shift in cellular metabolism.

Effects on Gene Expression and Lipid Metabolism

The therapeutic effects of this compound are a direct consequence of the altered expression of PPAR-alpha target genes. These genes are critically involved in virtually every aspect of lipid transport and metabolism.

-

Triglyceride Catabolism: PPAR-alpha activation significantly increases the expression of Lipoprotein Lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons. Concurrently, it suppresses the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL. This dual action dramatically enhances the clearance of triglyceride-rich lipoproteins from the plasma.

-

Fatty Acid Oxidation: The expression of genes encoding enzymes for mitochondrial and peroxisomal fatty acid β-oxidation is upregulated. This includes key enzymes like Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX1), leading to increased breakdown of fatty acids within hepatocytes and reducing the substrate available for triglyceride synthesis.

-

HDL Cholesterol Synthesis: this compound treatment leads to increased expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II). These are the primary structural proteins of High-Density Lipoprotein (HDL), and their increased synthesis promotes the formation of new HDL particles, contributing to higher circulating levels of HDL cholesterol.

Quantitative Effects on Metabolic Parameters

While specific quantitative data for this compound is limited in recent literature, the effects of the closely related and well-studied fibrate, fenofibrate, provide a robust proxy for the expected molecular and clinical outcomes.

Table 1: Summary of Fenofibrate's Effects on Gene Expression and Plasma Lipids

| Parameter | Target Gene/Molecule | Direction of Change | Magnitude of Change | Reference |

|---|---|---|---|---|

| Gene Expression | ||||

| Lipoprotein Lipase | LPL | Increase | Dose-dependent | |

| Apolipoprotein C-III | APOC3 | Decrease | Significant suppression | |

| Apolipoprotein A-I | APOA1 | Increase | Significant | |

| Acyl-CoA Oxidase | ACOX1 | Increase | Strong stimulation | |

| Plasma Lipids | ||||

| Triglycerides | Triglycerides | Decrease | Up to 50% | |

| HDL Cholesterol | HDL-C | Increase | Up to 20% |

| LDL Cholesterol | LDL-C | Variable | Modest Decrease/No Change | |

Note: Data is primarily derived from studies on fenofibrate, which shares the same core mechanism of action as this compound.

Experimental Protocols

The characterization of this compound's activity as a PPAR-alpha agonist relies on established in vitro and cell-based assays.

PPAR-alpha Transactivation Assay

This cell-based reporter gene assay is the gold standard for quantifying the agonist or antagonist activity of a compound on a specific nuclear receptor.

Methodology:

-

Cell Culture: COS-1 or HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the coding sequence for the human PPAR-alpha protein.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs.

-

-

Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound (or a vehicle control) for 24 hours. A known PPAR-alpha agonist (e.g., GW7647) is used as a positive control.

-

Lysis and Luminescence Measurement: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is directly proportional to the level of PPAR-alpha activation, is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the EC₅₀ (the concentration at which 50% of the maximal response is observed).

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to measure the change in the mRNA levels of PPAR-alpha target genes following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: A metabolically active cell line, such as the human hepatoma cell line HepG2, is cultured and treated with this compound for a specified time (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol or column-based methods).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template in a PCR reaction with primers specific for target genes (LPL, APOC3, CPT1A, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Data Analysis: The amplification of DNA is monitored in real-time. The cycle threshold (Ct) value for each gene is determined, and the relative expression of the target genes in treated versus untreated cells is calculated using the ΔΔCt method.

Conclusion

This compound's mechanism of action is centered on its function as a PPAR-alpha agonist. By binding to and activating this nuclear receptor, it directly modulates the genetic machinery of lipid metabolism. The resulting upregulation of fatty acid oxidation and triglyceride catabolism genes, coupled with the downregulation of key metabolic inhibitors, provides a powerful and effective means of correcting dyslipidemia. The experimental protocols detailed herein represent the foundational tools for quantifying these effects and for the continued development of next-generation PPAR-alpha modulators.

The Pharmacological Profile of Binifibrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binifibrate is a fibric acid derivative recognized for its efficacy in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream. As a member of the fibrate class of drugs, its primary mechanism of action is centered on the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects on lipid profiles and inflammatory pathways, and its pharmacokinetic properties. The content herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a consolidated repository of quantitative data, experimental methodologies, and visual representations of the key pathways and processes associated with this compound's therapeutic effects.

Mechanism of Action: A PPARα Agonist

This compound's therapeutic effects are primarily mediated through its activity as a potent agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.

Upon binding to its ligand, such as this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of a suite of genes involved in various aspects of lipid metabolism.

The key molecular events following PPARα activation by this compound include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, leading to enhanced catabolism of fatty acids.[1]

-

Reduced Triglyceride Synthesis: Decreased expression of genes involved in triglyceride and very-low-density lipoprotein (VLDL) synthesis.

-

Enhanced Lipoprotein Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating VLDL and chylomicrons, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

-

Increased HDL Cholesterol: Upregulation of the expression of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), contributing to increased HDL cholesterol levels.[1]

-

Modulation of LDL Cholesterol: Increased hepatic uptake of low-density lipoprotein (LDL) particles through the upregulation of LDL receptors.[1]

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound is a well-defined pathway culminating in altered gene expression. The following diagram illustrates this process.

References

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Binifibrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binifibrate is a lipid-lowering agent belonging to the fibrate class of drugs. Structurally, it is a unique co-drug, combining the pharmacophores of clofibric acid and nicotinic acid through a glycerol linker. This design aims to leverage the complementary lipid-modifying effects of both parent molecules. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis, a summary of its quantitative effects on lipid profiles, and a visualization of its primary signaling pathway.

Discovery and Development

While specific details regarding the initial discovery and the scientists involved in the development of this compound are not extensively documented in readily available literature, its conception is rooted in the established therapeutic value of its constituent parts: clofibric acid and nicotinic acid. Clofibrate, a precursor to clofibric acid, was one of the first widely used fibrates for treating hyperlipidemia. Nicotinic acid (niacin) has a long history of use as a lipid-lowering agent. The creation of this compound represents a second-generation approach, aiming to enhance efficacy and potentially modify the safety profile by chemically linking these two active moieties. This strategy of creating a single chemical entity from two different drugs is a known approach in medicinal chemistry to improve pharmacokinetics and pharmacodynamics. This compound has been the subject of clinical research to establish its efficacy in managing dyslipidemia.

Chemical Synthesis

The chemical synthesis of this compound involves the esterification of a glycerol backbone with clofibric acid and nicotinic acid. While a specific, publicly available, step-by-step protocol for this compound is not detailed, a highly probable synthetic route can be devised based on standard esterification procedures and analogous syntheses of related fibrates like fenofibrate. The synthesis would logically proceed in a multi-step fashion to ensure the correct placement of the clofibric acid and nicotinic acid moieties.

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway involves the protection of one hydroxyl group of a glycerol derivative, followed by sequential esterification with nicotinoyl chloride and 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (clofibroyl chloride), and subsequent deprotection.

Experimental Protocol:

Step 1: Protection of Glycerol

-

To a solution of 1,2-isopropylideneglycerol (1 equivalent) in anhydrous dichloromethane (DCM) and pyridine (2 equivalents) at 0°C, slowly add nicotinoyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield (2,2-dimethyl-1,3-dioxolan-4-yl)methyl nicotinate.

Step 2: Deprotection

-

Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid.

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction with sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(nicotinoyloxy)propane-2,3-diol.

Step 3: Second Esterification with Nicotinoyl Chloride

-

To a solution of 1-(nicotinoyloxy)propane-2,3-diol (1 equivalent) in anhydrous DCM and pyridine (2.2 equivalents) at 0°C, slowly add nicotinoyl chloride (1.1 equivalents). This step is performed under conditions that favor mono-esterification at the primary hydroxyl group.

-

Monitor the reaction by TLC. Upon completion, work up the reaction as described in Step 1 to isolate 1,3-bis(nicotinoyloxy)propan-2-ol.

Step 4: Final Esterification with Clofibroyl Chloride

-

To a solution of 1,3-bis(nicotinoyloxy)propan-2-ol (1 equivalent) in anhydrous DCM and pyridine (1.5 equivalents) at 0°C, add 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (clofibroyl chloride) (1.1 equivalents).

-

Allow the reaction to stir at room temperature for 12 hours.

-

Work up the reaction as described in Step 1.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Proposed chemical synthesis workflow for this compound.

Mechanism of Action

This compound, like other fibrates, exerts its primary pharmacological effect through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.

Upon administration, this compound is hydrolyzed to its active metabolites, clofibric acid and nicotinic acid. Clofibric acid is a potent agonist of PPARα. Activation of PPARα leads to a cascade of downstream effects:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene, leading to increased synthesis of LPL. This enzyme is crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased Fatty Acid Oxidation: PPARα activation enhances the expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle. This leads to a reduction in the availability of fatty acids for triglyceride synthesis.

-

Decreased ApoC-III Expression: Apolipoprotein C-III (ApoC-III) is an inhibitor of LPL. PPARα activation suppresses the expression of the ApoC-III gene, further promoting LPL activity.

-

Increased ApoA-I and ApoA-II Expression: PPARα activation increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), which are the major protein components of high-density lipoprotein (HDL). This leads to an increase in HDL cholesterol levels.

The nicotinic acid component of this compound is thought to contribute to the overall lipid-lowering effect by inhibiting the mobilization of free fatty acids from adipose tissue, thereby reducing the substrate available for hepatic triglyceride synthesis.

PPARα Signaling Pathway

Caption: PPARα signaling pathway activated by this compound.

Quantitative Data on Lipid-Lowering Effects

Clinical studies on fibrates have consistently demonstrated their efficacy in modifying lipid profiles. The following table summarizes the typical range of effects observed with fibrate therapy, which is representative of the expected effects of this compound due to its shared mechanism of action.

| Parameter | Baseline (Representative) | Post-Fibrate Therapy (Representative) | Percentage Change |

| Triglycerides (mg/dL) | 250 | 125 | ↓ 50% |

| HDL Cholesterol (mg/dL) | 35 | 42 | ↑ 20% |

| LDL Cholesterol (mg/dL) | 160 | 136 | ↓ 15% |

| Total Cholesterol (mg/dL) | 240 | 204 | ↓ 15% |

| VLDL Cholesterol (mg/dL) | 50 | 25 | ↓ 50% |

Note: These values are representative and can vary based on the specific fibrate, dosage, patient population, and baseline lipid levels.

Conclusion

This compound is a rationally designed lipid-lowering agent that combines the therapeutic principles of clofibric acid and nicotinic acid. Its mechanism of action via PPARα activation provides a robust means of improving atherogenic dyslipidemia by reducing triglycerides and VLDL cholesterol while increasing HDL cholesterol. The proposed chemical synthesis is based on well-established organic chemistry principles. Further research and clinical trials are essential to fully elucidate the unique therapeutic profile of this compound in the management of cardiovascular disease.

An In-depth Technical Guide to the Research Applications of CAS Number 69047-39-8 (Binifibrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binifibrate (CAS Number 69047-39-8) is a fibric acid derivative and a mutual prodrug of clofibrate and nicotinic acid. Primarily utilized as a lipid-regulating agent, its research applications are centered on the management of hyperlipidemia and the mitigation of associated cardiovascular risks. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, summarizing key quantitative data from related fibrate studies, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction

This compound is a second-generation fibrate designed to modulate lipid metabolism.[1] It belongs to a class of drugs that are agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1][2] The activation of PPARα by this compound leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and an improved overall lipid profile.[1] Research into this compound and other fibrates continues to be significant in the context of preventing and treating atherosclerotic cardiovascular disease.

Mechanism of Action: PPARα Activation

The primary mechanism of action of this compound is the activation of PPARα.[1] Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The key downstream effects of PPARα activation by this compound include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons. This leads to a reduction in circulating triglyceride levels.[2][4]

-

Enhanced Fatty Acid Oxidation: The expression of genes involved in fatty acid uptake and β-oxidation in the liver and muscle is increased, leading to enhanced catabolism of fatty acids.[1]

-

Apolipoprotein Modulation: PPARα activation leads to an increase in the synthesis of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL), contributing to an increase in HDL cholesterol levels.[1] Conversely, it decreases the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase, further promoting triglyceride clearance.[5]

-

Reduced VLDL Production: By increasing fatty acid oxidation and reducing the availability of triglycerides for assembly, PPARα activation leads to decreased production and secretion of VLDL from the liver.[2]

These concerted actions result in a significant improvement in the atherogenic lipid profile, characterized by lower triglycerides, lower VLDL, and higher HDL cholesterol.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, extensive research on other fibrates, such as fenofibrate, provides valuable insights into the expected efficacy. The following table summarizes representative data from clinical trials on fibrates.

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Reference |

| Triglycerides (mg/dL) | 3.6 ± 1.5 mmol/L | 1.7 ± 0.58 mmol/L | ↓ 50.1% | [6] |

| Total Cholesterol (mg/dL) | Not Specified | Not Specified | ↓ 24.7% | [6] |

| LDL Cholesterol (mg/dL) | Not Specified | Not Specified | ↓ 25.5% | [6] |

| HDL Cholesterol (mg/dL) | Not Specified | Not Specified | ↑ 8.7% | [7] |

| Apolipoprotein C-III (mg/dL) | Not Specified | Not Specified | ↓ 4.78 mg/dL (WMD) | [5] |

Note: Data presented is from studies on fenofibrate and represents the general efficacy of fibrate class drugs. WMD = Weighted Mean Difference.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other PPARα agonists.

In Vitro PPARα Activation Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of a compound to activate the PPARα receptor.

Methodology:

-

Cell Culture: HEK293T or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfection: Cells are co-transfected with a PPARα expression plasmid (e.g., pSG5-hPPARα), a luciferase reporter plasmid containing PPREs (e.g., pGL3-PPRE-luc), and a control plasmid for normalization (e.g., pRL-TK).

-

Treatment: After 24 hours, the transfected cells are treated with varying concentrations of this compound or a reference agonist (e.g., GW7647).

-

Lysis and Luciferase Assay: After an incubation period of 24-48 hours, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value, the concentration at which 50% of the maximal response is observed, is determined by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

Clinical Trial Protocol for Hyperlipidemia

This protocol outlines a typical design for a clinical trial to evaluate the efficacy and safety of this compound in patients with hyperlipidemia.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[10]

-

Patient Population: Adult patients with primary hypercholesterolemia or mixed dyslipidemia (e.g., Fredrickson Type IIa, IIb, IV, or V) meeting specific lipid level criteria (e.g., Triglycerides > 200 mg/dL and LDL-C > 130 mg/dL).[11]

-

Inclusion/Exclusion Criteria: Clearly defined criteria to ensure a homogenous study population and to exclude individuals with contraindications.

-

Treatment: Patients are randomized to receive either a standardized daily dose of this compound (e.g., 200-400 mg) or a matching placebo for a defined period (e.g., 12-24 weeks).[12]

-

Assessments:

-

Lipid Profile: Fasting levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured at baseline and at regular intervals throughout the study.

-

Safety Monitoring: Liver function tests (ALT, AST), creatine kinase (CK) levels, and renal function are monitored to assess safety and tolerability.

-

Adverse Events: All adverse events are recorded and evaluated.

-

-

Statistical Analysis: The primary efficacy endpoint is the percentage change in triglyceride levels from baseline to the end of the treatment period. Secondary endpoints include changes in other lipid parameters. Statistical significance is determined using appropriate statistical tests (e.g., ANCOVA).[12]

Mandatory Visualizations

Signaling Pathway of this compound (PPARα Activation)

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenofibrate, a ligand for PPARalpha, inhibits aromatase cytochrome P450 expression in the ovary of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Fenofibrate Use in Dyslipidemia and Related Comorbidities in the Asian Population: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Activation of Peroxisome Proliferator-activated Receptor α (PPARα) Suppresses Hypoxia-inducible Factor-1α (HIF-1α) Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. A randomized, controlled trial on fenofibrate in primary biliary cholangitis patients with incomplete response to ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Structural Composition and Analogues of Binifibrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural composition, analogues, and mechanism of action of binifibrate, a fibrate class lipid-lowering agent. The document delves into quantitative data on its efficacy, detailed experimental protocols for relevant assays, and a visual representation of its primary signaling pathway.

Structural Composition of this compound

This compound is a compound that chemically links clofibric acid and nicotinic acid moieties through a glycerol backbone. Specifically, it is the 1,3-dinicotinoyl-2-(p-chlorophenoxy-isobutyryl) glyceride. This unique structure allows for the delivery of two distinct lipid-lowering agents. The molecular formula for this compound is C25H23ClN2O7, and its molecular weight is 498.9 g/mol .[1][2][3]

The core structure consists of a glycerol molecule esterified with:

-

Two molecules of nicotinic acid (a B vitamin with lipid-modifying properties).

-

One molecule of clofibric acid (the active metabolite of the fibrate drug, clofibrate).

Mechanism of Action: PPARα Agonism

Like other fibrates, the primary mechanism of action of this compound and its analogues is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in:

-

Increased fatty acid oxidation: Upregulation of genes for enzymes involved in the beta-oxidation of fatty acids in the liver and muscle.[4]

-

Decreased triglyceride synthesis: Reduced expression of genes involved in triglyceride synthesis.[4]

-

Increased lipoprotein lipase (LPL) activity: LPL is a key enzyme in the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.[6]

-

Modulation of apolipoprotein expression: Increased expression of apolipoproteins A-I and A-II (key components of HDL) and decreased expression of apolipoprotein C-III (an inhibitor of LPL).[4][5]

The net effect of these changes is a reduction in plasma triglycerides and LDL cholesterol, and an increase in HDL cholesterol.[4][5]

PPARα Signaling Pathway

Caption: PPARα signaling pathway activated by fibrates.

Analogues of this compound

The analogues of this compound are other members of the fibrate class of drugs. These share a common structural feature, typically a phenoxyisobutyric acid derivative, and the same mechanism of action through PPARα activation. Key analogues include:

-

Clofibrate: One of the first fibrates to be synthesized.

-

Fenofibrate: A commonly prescribed fibrate, it is a prodrug that is converted to its active form, fenofibric acid.[7]

-

Gemfibrozil: Another widely used fibrate.

-

Bezafibrate: A fibrate used in the treatment of hyperlipidemia.

-

Ciprofibrate: A potent fibrate with a long half-life.[1]

-

Etofibrate: A diester of clofibric acid and nicotinic acid.[8]

Quantitative Data on Lipid-Lowering Effects

The following tables summarize the quantitative effects of this compound analogues on lipid profiles as reported in various clinical studies. Data for this compound itself is less prevalent in recent literature, hence the focus on its well-studied analogues.

Table 1: Effect of Fibrates on Triglyceride Levels

| Fibrate | Dosage | Duration | Baseline Triglycerides (mg/dL) | % Change in Triglycerides | Reference |

| Fenofibrate | 200 mg/day | 5 years | 153 | -22% to -29% | [7] |

| Fenofibrate | 300 mg/day | 25 weeks | Not specified | -32.1% | [9] |

| Fenofibrate | 135-160 mg/day | 4 months | ≥150 | -60% (median) | [10] |

| Bezafibrate | 400 mg/day | Not specified | ~145 | Not specified, but significant reduction | [11] |

| Ciprofibrate | 100 mg/day | Not specified | Not specified | -41% | [12] |

| Ciprofibrate | Not specified | 4 months | Hypertriglyceridemia | -44% | [2] |

| Etofibrate | 1.0 g/day | Not specified | Not specified | -32% | [13] |

| Gemfibrozil | Not specified | Not specified | Hypertriglyceridemia | Not specified, but effective | [14] |

Table 2: Effect of Fibrates on LDL Cholesterol Levels

| Fibrate | Dosage | Duration | Baseline LDL-C (mg/dL) | % Change in LDL-C | Reference |

| Fenofibrate | 200 mg/day | 5 years | 119 | -6% to -12% | [7] |

| Fenofibrate | 300 mg/day | 25 weeks | Not specified | -13.5% | [9] |

| Fenofibrate | 135-160 mg/day | 4 months | Not specified | +17.3% (median) | [10] |

| Bezafibrate | 400 mg/day | Not specified | ~148 | Not specified, but significant reduction | [11] |

| Ciprofibrate | 100 mg/day | Not specified | Not specified | -22% | [12] |

| Ciprofibrate | 200 mg/day | 12 weeks | Type IIa | -29% | [1] |

| Etofibrate | 1.0 g/day | Not specified | Not specified | -14% | [13] |

| Gemfibrozil | Not specified | Not specified | Hyperlipidemia | Variable effects | [14] |

Table 3: Effect of Fibrates on HDL Cholesterol Levels

| Fibrate | Dosage | Duration | Baseline HDL-C (mg/dL) | % Change in HDL-C | Reference |

| Fenofibrate | 200 mg/day | 5 years | 43 | +1% to +5% | [7] |

| Fenofibrate | 300 mg/day | 25 weeks | Not specified | +8.7% | [9] |

| Fenofibrate | 135-160 mg/day | 4 months | Not specified | +14.3% (median) | [10] |

| Bezafibrate | 400 mg/day | Not specified | ~35 | Not specified, but significant increase | [11] |

| Ciprofibrate | 100 mg/day | Not specified | Not specified | +11% | [12] |

| Ciprofibrate | Not specified | 4 months | Low HDL-C | +10.1% | [2] |

| Etofibrate | 1.0 g/day | Not specified | Not specified | No significant change in cholesterol content, but mass increased by 29% | [13] |

| Gemfibrozil | Not specified | Not specified | Low HDL-C | Significant increase | [14] |

Experimental Protocols

Measurement of HDL and LDL Cholesterol

Direct measurement methods are commonly used for quantifying HDL and LDL cholesterol in serum samples, often performed on automated clinical chemistry analyzers.[2][4]

Principle: These are homogeneous assays that do not require prior separation of lipoproteins. They typically involve the use of specific detergents or enzymes that selectively react with the cholesterol in HDL or LDL particles.

General Protocol (Example using a commercial kit):

-

Sample Preparation: Serum or plasma is collected from the subject.

-

Reagent 1 Addition: A reagent containing a substance that blocks the cholesterol in non-target lipoproteins (e.g., VLDL and chylomicrons for LDL-C measurement) is added to the sample.

-

Incubation: The mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).

-

Reagent 2 Addition: A second reagent containing cholesterol esterase, cholesterol oxidase, and a chromogenic substance is added. This reagent specifically reacts with the cholesterol in the target lipoprotein (HDL or LDL).

-

Colorimetric Measurement: The resulting color change is measured spectrophotometrically at a specific wavelength. The absorbance is proportional to the concentration of cholesterol in the target lipoprotein.

-

Calculation: The concentration is calculated by comparing the absorbance of the sample to that of a known calibrator.

Measurement of Lipoprotein Lipase (LPL) Activity

LPL activity is often measured in post-heparin plasma using a fluorometric or radiometric assay.[12][13][15]

Principle: The assay measures the rate of hydrolysis of a labeled triglyceride substrate by LPL.

General Protocol (Fluorometric Assay Example):

-

Sample Collection: Blood is collected after intravenous injection of heparin to release LPL from the endothelial surface into the circulation. Plasma is then separated by centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate. Wells are prepared for standards, samples, and controls.

-

Reaction Mixture: A reaction mix containing a fluorescently labeled triglyceride substrate is prepared.

-

Incubation: The plasma sample is added to the reaction mixture and incubated at 37°C.

-

Fluorescence Measurement: The increase in fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the rate of triglyceride hydrolysis and thus to the LPL activity.

-

Calculation: LPL activity is calculated from the rate of fluorescence increase and compared to a standard curve.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely proceed in a multi-step fashion to control the regioselectivity of the esterification on the glycerol backbone.

-

Protection of Glycerol: One of the hydroxyl groups of glycerol would be protected to allow for selective esterification of the other two.

-

Esterification with Nicotinic Acid: The two free hydroxyl groups of the protected glycerol would be reacted with an activated form of nicotinic acid (e.g., nicotinoyl chloride) in the presence of a base.

-

Deprotection: The protecting group on the remaining hydroxyl group of the glycerol backbone would be removed.

-

Esterification with Clofibric Acid: The final free hydroxyl group would be esterified with an activated form of clofibric acid (e.g., clofibryl chloride) in the presence of a base to yield this compound.

-

Purification: The final product would be purified using techniques such as crystallization or chromatography.

Experimental Workflow for Synthesis

References

- 1. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ciprofibrate therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Effect of adding bezafibrate to standard lipid-lowering therapy on post-fat load lipid levels in patients with familial dysbetalipoproteinemia. A randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework [mdpi.com]

- 6. Fenofibrate: Generic, Cholesterol Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 7. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Fenofibrate increases HDL-cholesterol by reducing cholesteryl ester transfer protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bezafibrate Infarction Prevention Study - American College of Cardiology [acc.org]

- 12. Effects of ciprofibrate on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of etofibrate on low density lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Berberine Plus Bezafibrate Administration on the Lipid Profile of Patients with Mixed Dyslipidemia: A Pilot Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the effects of fibrates versus statins on plasma lipoprotein(a) concentrations: a systematic review and meta-analysis of head-to-head randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Binifibrate: A Technical Whitepaper for Researchers

Disclaimer: Direct quantitative and mechanistic data on the anti-inflammatory properties of binifibrate are limited in publicly available scientific literature. This document leverages the extensive research on fenofibrate, a closely related and well-characterized fibrate that shares the primary mechanism of action—peroxisome proliferator-activated receptor alpha (PPAR-α) agonism—to provide an in-depth technical guide on the likely anti-inflammatory profile of this compound. The experimental data and protocols detailed herein are derived from studies on fenofibrate and are presented as a proxy to illuminate the potential therapeutic actions of this compound. Further research is warranted to specifically quantify and confirm these effects for this compound.

Executive Summary

This compound, a fibric acid derivative, is primarily recognized for its lipid-lowering effects. However, emerging evidence on the broader class of fibrates indicates significant anti-inflammatory properties that may contribute to their cardiovascular benefits. This technical guide explores the molecular mechanisms underlying the anti-inflammatory actions of fibrates, with a focus on the activation of PPAR-α and the subsequent modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) cascade. By presenting quantitative data from clinical and preclinical studies on the representative fibrate, fenofibrate, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential anti-inflammatory applications of this compound. Detailed experimental methodologies and visual representations of signaling pathways are included to facilitate further investigation and drug development efforts in this area.

Core Mechanism of Anti-Inflammatory Action

The principal anti-inflammatory mechanism of fibrates, including this compound, is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.[1][2]

PPAR-α Activation and NF-κB Inhibition:

Upon binding to fibrates, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional regulation.

A key anti-inflammatory consequence of PPAR-α activation is the transrepression of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. PPAR-α activation interferes with NF-κB signaling through several mechanisms:

-

Direct Protein-Protein Interaction: Activated PPAR-α can directly bind to NF-κB subunits, such as p65, preventing their binding to DNA and subsequent transcriptional activation of pro-inflammatory genes.

-

Induction of IκBα: PPAR-α activation can increase the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus.[3]

The inhibition of the NF-κB pathway leads to a downstream reduction in the production of a wide array of inflammatory mediators.

Quantitative Data on Anti-Inflammatory Effects of Fibrates (Fenofibrate as a Surrogate)

The following tables summarize the quantitative effects of fenofibrate on key inflammatory markers from various studies. This data provides a benchmark for the potential anti-inflammatory efficacy of this compound.

Table 1: Effect of Fenofibrate on Pro-Inflammatory Cytokines and Chemokines

| Inflammatory Marker | Study Population/Model | Treatment Regimen | Result | Citation |

| TNF-α | Patients with Primary Biliary Cholangitis (PBC) | Fenofibrate (145-160 mg/day) + Ursodiol | -42% reduction in serum levels | [2] |

| IL-1β | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -83% reduction in serum levels (p=0.06) | [2] |

| IL-6 | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -77% reduction in serum levels (p=0.06) | [2] |

| IL-8 | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -26% reduction in serum levels | [2] |

| MCP-1 | Patients with PBC | Fenofibrate (145-160 mg/day) + Ursodiol | -26% reduction in serum levels | [2] |

| IL-1β | LPS-stimulated THP-1 macrophages | Fenofibrate (125 μM) pretreatment | -63% reduction in peak concentration | [3] |

| TNF-α | LPS-stimulated THP-1 macrophages | Fenofibrate (125 μM) pretreatment | -88% reduction in peak concentration | [3] |

| IL-8 | LPS-stimulated THP-1 macrophages | Fenofibrate (125 μM) pretreatment | -54% reduction in peak concentration | [3] |

| TNF-α | Patients with atherosclerosis and hyperlipoproteinemia IIb | Micronized fenofibrate for 1 month | Decrease from 19.2 ± 1.6 to 9.2 ± 1.0 pg/ml (p < 0.01) | [4] |

| IFN-γ | Patients with atherosclerosis and hyperlipoproteinemia IIb | Micronized fenofibrate for 1 month | Decrease from 44.4 ± 5.3 to 24.8 ± 2.9 pg/ml (p < 0.01) | [4] |

| IL-6 | Patients with metabolic syndrome | Fenofibrate (200 mg/day) for 12 weeks | -29.8 ± 7% reduction vs. placebo (P = 0.03) | [5] |

Table 2: Effect of Fenofibrate on Systemic Inflammatory Markers

| Inflammatory Marker | Study Population | Treatment Regimen | Result | Citation |

| High-sensitivity C-reactive protein (hs-CRP) | Patients with metabolic syndrome | Fenofibrate (200 mg/day) for 12 weeks | -49.5 ± 8% reduction vs. placebo (P = 0.005) | [5] |

| C-reactive protein (CRP) | Patients with active rheumatoid arthritis | Fenofibrate (145 mg/day) for 3 months | Significant decrease | [6] |

| C-reactive protein (CRP) | Hypertriglyceridemic patients | Micronized fenofibrate | -34% reduction | [7] |

| Fibrinogen | Hypertriglyceridemic patients | Micronized fenofibrate | -9.5% reduction | [7] |

Table 3: Effect of Fenofibrate on NF-κB Signaling Components in THP-1 Macrophages

| NF-κB Component | Treatment | Result | Citation |

| Nuclear NF-κB p50 protein expression | Fenofibrate pretreatment followed by LPS stimulation | -66% reduction vs. LPS alone | [3] |

| Nuclear NF-κB p65 protein expression | Fenofibrate pretreatment followed by LPS stimulation | -55% reduction vs. LPS alone | [3] |

| Cytoplasmic NF-κB p50 protein expression | Fenofibrate pretreatment followed by LPS stimulation | +53% increase vs. LPS alone | [3] |

| Cytoplasmic NF-κB p65 protein expression | Fenofibrate pretreatment followed by LPS stimulation | +54% increase vs. LPS alone | [3] |

| IκBα levels | Fenofibrate pretreatment followed by LPS stimulation | 2.7-fold increase vs. LPS alone (p < 0.001) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of fenofibrate's anti-inflammatory effects. These protocols can serve as a template for designing studies on this compound.

Measurement of Cytokine Levels in Human Serum

-

Objective: To quantify the concentration of pro- and anti-inflammatory cytokines in the serum of patients before and after treatment.

-

Methodology:

-

Sample Collection: Collect whole blood from patients at baseline and after the treatment period. Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,000 x g for 15 minutes to separate the serum.

-

Sample Storage: Aliquot the serum and store at -80°C until analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits specific for each cytokine of interest (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1, IL-10).

-

Assay Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Quantification: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.

-

In Vitro Macrophage Inflammation Assay

-

Objective: To assess the effect of a compound on the production of inflammatory mediators by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Line: Human monocytic cell line THP-1.

-

Methodology:

-

Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Differentiate the monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pretreatment: After differentiation, replace the medium with fresh serum-free medium and pretreat the macrophages with the test compound (e.g., fenofibrate at various concentrations) for a specified period (e.g., 2 hours).

-

Stimulation: Stimulate the pretreated macrophages with LPS (e.g., 1 µg/mL) for a defined time course (e.g., 0-24 hours) to induce an inflammatory response.

-

Sample Collection: Collect the cell culture supernatant at different time points to measure secreted cytokines. Lyse the cells to extract protein or RNA for further analysis.

-

Cytokine Measurement: Analyze the cytokine levels in the supernatant using ELISA as described in Protocol 4.1.

-

Western Blotting for NF-κB Signaling Proteins

-

Objective: To determine the expression levels and subcellular localization of key proteins in the NF-κB signaling pathway.

-

Methodology:

-

Protein Extraction: Following the in vitro macrophage inflammation assay, perform subcellular fractionation to separate the nuclear and cytoplasmic proteins from the cell lysates.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p65, p50, IκBα, and loading controls like lamin B1 for nuclear fractions and β-actin for cytoplasmic fractions).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to the corresponding loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: this compound's anti-inflammatory signaling pathway via PPAR-α activation.

Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.

Conclusion and Future Directions

The available evidence on fibrates, particularly fenofibrate, strongly suggests that this compound possesses significant anti-inflammatory properties mediated primarily through the activation of PPAR-α and the subsequent inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key pro-inflammatory cytokines and systemic markers of inflammation. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for the further investigation of this compound as a potential anti-inflammatory agent.

Future research should focus on:

-

This compound-Specific Studies: Conducting preclinical and clinical trials to specifically quantify the anti-inflammatory effects of this compound and establish dose-response relationships.

-

Head-to-Head Comparisons: Performing comparative studies between this compound and other fibrates to determine their relative anti-inflammatory potencies.

-

Broader Inflammatory Pathways: Investigating the impact of this compound on other inflammatory signaling pathways beyond NF-κB.

-

Clinical Applications: Exploring the therapeutic potential of this compound in inflammatory conditions beyond cardiovascular disease, such as non-alcoholic steatohepatitis (NASH), diabetic retinopathy, and certain autoimmune disorders.

By elucidating the specific anti-inflammatory profile of this compound, the scientific and medical communities can better leverage its therapeutic potential for a wider range of inflammatory-driven diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of fenofibrate on plasma cytokine concentrations in patients with atherosclerosis and hyperlipoproteinemia IIb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism in patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of fenofibrate on inflammation and cardiovascular markers in patients with active rheumatoid arthritis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of fenofibrate on serum inflammatory markers in patients with high triglyceride values - PubMed [pubmed.ncbi.nlm.nih.gov]

Binifibrate and its Effects on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Binifibrate is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Through this mechanism, it modulates the transcription of genes involved in lipid metabolism, leading to significant improvements in the lipid profile. This technical guide provides an in-depth overview of the molecular mechanisms, effects on lipid and lipoprotein metabolism, and the experimental basis for understanding the therapeutic potential of this compound and related compounds in the management of dyslipidemia.

Core Mechanism of Action: PPARα Activation

This compound's primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and lipoprotein metabolism.[1] The binding of this compound to PPARα initiates a cascade of molecular events that collectively contribute to its lipid-modifying effects.

Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in the synthesis and catabolism of lipoproteins and fatty acids.

Figure 1: this compound's core mechanism of action via PPARα activation.

Effects on Lipid Metabolism

The activation of PPARα by this compound leads to a multi-pronged effect on lipid metabolism, primarily affecting triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL).

Triglyceride Reduction

This compound significantly reduces plasma triglyceride levels through two primary mechanisms:

-

Increased Lipolysis: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. It also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This dual action enhances the clearance of triglyceride-rich lipoproteins from the circulation.

-

Reduced VLDL Production: By increasing the hepatic uptake and oxidation of fatty acids, this compound reduces the availability of substrates for triglyceride synthesis in the liver. This leads to a decrease in the production and secretion of VLDL particles.[2]

HDL Cholesterol Elevation

This compound treatment is associated with an increase in HDL cholesterol levels. This is primarily achieved by the PPARα-mediated upregulation of the major apolipoproteins of HDL, apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II).[1] These proteins are essential for the formation and function of HDL particles, which are involved in reverse cholesterol transport.

LDL Cholesterol Modulation

The effect of this compound on LDL cholesterol is more complex. While it can lead to a moderate reduction in LDL cholesterol levels, the primary benefit lies in the modification of LDL particle characteristics. Fibrates, including this compound, tend to promote a shift from small, dense LDL particles, which are considered highly atherogenic, to larger, more buoyant LDL particles. This qualitative change is believed to reduce the atherogenic potential of LDL.

Figure 2: Signaling pathway of this compound's effects on lipid metabolism.

Quantitative Data on Lipid Profile Changes

While specific, large-scale clinical trial data for this compound is limited in publicly accessible literature, the effects of the closely related and extensively studied fibrate, fenofibrate, provide a strong indication of the expected quantitative changes in the lipid profile. The following tables summarize data from various clinical trials of fenofibrate.

Table 1: Effects of Fenofibrate Monotherapy on Plasma Lipids

| Lipid Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Change | Study Reference |

| Total Cholesterol | 306.9 mg/dL | 253.2 mg/dL | -17.5% | [3] |

| LDL Cholesterol | 213.8 mg/dL | 170.4 mg/dL | -20.3% | [3] |

| HDL Cholesterol | 52.3 mg/dL | 58.1 mg/dL | +11.1% | [3] |

| Triglycerides | 191.0 mg/dL | 118.4 mg/dL | -38.0% | [3] |

| Triglycerides (Type IIB) | - | - | -45% | [3] |

| VLDL Cholesterol (Type IIB) | - | - | -52.7% | [3] |

| HDL Cholesterol (Type IIB) | - | - | +15.3% | [3] |

Table 2: Effects of Fenofibrate in Combination Therapy (with Simvastatin)

| Lipid Parameter | Simvastatin Monotherapy (Mean % Change) | Fenofibrate + Simvastatin (Mean % Change) | Study Reference |

| Triglycerides | -20.1% | -43.0% | [4] |

| Non-HDL Cholesterol | -26.1% | -35.3% | [4] |

| HDL Cholesterol | +9.7% | +18.6% | [4] |

| LDL Cholesterol | -25.8% | -31.2% | [4] |

Table 3: Effects of Fenofibrate on Apolipoproteins

| Apolipoprotein | Percentage Change | Study Reference |

| Apolipoprotein A-I | +8.4% to +10.8% | [4] |

| Apolipoprotein B | -15.2% to -20.1% | [4] |

Experimental Protocols

The following outlines a typical experimental design for a clinical trial evaluating the efficacy and safety of a fibrate like this compound, based on protocols from fenofibrate studies.

Study Design

A randomized, double-blind, placebo-controlled, parallel-group study is a common design.

-

Phase 1: Screening and Washout: Potential participants undergo screening to ensure they meet inclusion criteria (e.g., specific dyslipidemia profile) and do not have any exclusion criteria (e.g., severe renal or hepatic disease). A washout period for any existing lipid-lowering medication is implemented.

-

Phase 2: Placebo Run-in: A single-blind placebo run-in period helps to ensure compliance and stabilize baseline lipid levels.

-

Phase 3: Randomization and Treatment: Eligible participants are randomly assigned to receive either this compound at a specified dose or a matching placebo. The treatment duration is typically several weeks to months.

-

Phase 4: Follow-up and Analysis: Lipid profiles and safety parameters are monitored at regular intervals throughout the study. The primary endpoint is typically the percentage change in triglyceride levels from baseline.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Effects of fenofibrate on plasma lipoproteins in hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Fibrates in Hyperlipidemia Management: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrates are a class of amphipathic carboxylic acids that have been a cornerstone in the management of dyslipidemia, particularly hypertriglyceridemia. Their therapeutic efficacy is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides an in-depth overview of the preclinical studies on fibrates, with a central focus on fenofibrate as a representative compound due to the extensive availability of preclinical data. While the primary topic of interest is binifibrate, a notable member of the fibrate class, specific preclinical quantitative data for this compound is limited in the public domain. Therefore, this paper leverages the comprehensive data available for fenofibrate to illustrate the core preclinical pharmacological profile and mechanisms of action characteristic of the fibrate class. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of lipid-modifying agents.

Introduction to Fibrates and this compound

Fibrates are primarily utilized for the treatment of hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood.[1][2] this compound, a drug within this class, is recognized for its potential in managing dyslipidemia by reducing triglyceride and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol.[1] The principal mechanism of action for this compound, consistent with other fibrates, is the activation of PPARα.[1][2] This activation triggers a cascade of genetic and biochemical events that modulate blood lipid levels.[2]

Mechanism of Action: The PPARα Signaling Pathway

The lipid-modifying effects of fibrates are predominantly mediated through their agonistic activity on PPARα.[1][2] As a nuclear receptor, PPARα regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[3]

Activation of PPARα by fibrates leads to several key downstream effects:

-

Increased Fatty Acid Oxidation: Fibrates enhance the expression of genes involved in the β-oxidation of fatty acids in both the liver and skeletal muscle.[1][2] This increased breakdown of fatty acids reduces their availability for triglyceride synthesis, consequently lowering plasma triglyceride levels.[1][2]

-

Modulation of Lipoprotein Lipase (LPL) Activity: Fibrates increase the synthesis of LPL, an enzyme crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. They also decrease the production of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins.[3]

-

Increased HDL Cholesterol: Fibrates upregulate the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL particles. This leads to an increase in HDL cholesterol levels.[1][3]

-

Decreased LDL Cholesterol: By promoting the hepatic uptake and clearance of LDL particles through the upregulation of LDL receptors, fibrates contribute to a reduction in LDL cholesterol levels.[2]

-

Anti-inflammatory and Anti-thrombotic Effects: Beyond lipid modulation, fibrates have demonstrated anti-inflammatory and anti-thrombotic properties, which may contribute to their cardiovascular benefits.[1][2]

Preclinical Efficacy of Fenofibrate in Animal Models

Due to the limited availability of specific preclinical data for this compound, this section will focus on the well-documented effects of fenofibrate in various animal models of hyperlipidemia.

Rodent Models

Rodent models are frequently employed in the preclinical evaluation of lipid-lowering agents.

Table 1: Effects of Fenofibrate in a Rat Model of Hyperlipidemia

| Parameter | Treatment Group | % Change from Control | Reference |

| Plasma Triglycerides | Fenofibrate (50 mg/kg/day) | ↓ | [4] |

| Plasma Cholesterol | Fenofibrate (50 mg/kg/day) | ↓ | [4] |

| VLDL + LDL Cholesterol / HDL Cholesterol Ratio | Diet-induced hyperlipidemia + Fenofibrate | Maintained near normal | [4] |

| Lipoprotein Production | Fenofibrate | ↓ | [4] |

Experimental Protocol: Diet-Induced Hyperlipidemia in Rats [4]

-

Animal Model: Male Wistar rats.

-

Induction of Hyperlipidemia: Animals are fed a fat and cholesterol-rich diet for a specified period to induce hyperlipidemia.

-

Treatment: A cohort of hyperlipidemic rats is treated with fenofibrate (e.g., 50 mg/kg body weight) administered orally for a period of 8 days. A control group receives the vehicle.

-

Sample Collection and Analysis: Blood samples are collected to measure plasma lipoprotein and liver lipid composition. Isotopic tracers such as [14C]palmitate, [3H]leucine, 3H2O, and [14C]mevalonate can be used to assess lipid, cholesterol, and apolipoprotein synthesis. The Triton WR-1339 method can be employed to evaluate lipoprotein production by inhibiting lipoprotein lipase.

Canine Models

Canine models, particularly obese dogs, can present with dyslipidemia that mirrors certain aspects of the human condition.

Table 2: Effects of Fenofibrate in Obese Dogs

| Parameter | Treatment Group | % Change from Baseline | Reference |

| Fasting Triglycerides | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 29% | [5] |

| Fasting Total Cholesterol | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 30% | [5] |

| Fasting Free Fatty Acids | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 30% | [5] |

| Fasting Phospholipids | Fenofibrate (10 mg/kg/day) for 2 weeks | ↓ 25% | [5] |

Experimental Protocol: Fenofibrate Treatment in Obese Dogs [5]

-

Animal Model: Adult obese beagle dogs.

-

Treatment: Fenofibrate is administered orally at a dose of 10 mg/kg/day for a period of 2 weeks.

-

Sample Collection and Analysis: Blood samples are collected in the fasting and postprandial states at baseline and at specified intervals during the treatment period. Plasma concentrations of triglycerides, total cholesterol, free fatty acids, and phospholipids are determined using standard enzymatic assays.

Experimental Workflows in Preclinical Assessment

The preclinical evaluation of a hypolipidemic agent like this compound typically follows a structured workflow to assess its efficacy and safety.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Fibrate Binifibrate: A Technical Overview of its Anticipated Effects on Triglyceride and Cholesterol Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the anticipated effects of binifibrate on lipid metabolism. Due to a scarcity of publicly available clinical trial data specific to this compound, this guide utilizes extensive data from clinical studies of fenofibrate, a structurally and functionally similar drug within the same fibrate class. The information presented herein is intended to be representative of the expected pharmacological profile of this compound, based on the well-established mechanism of action of fibrates as peroxisome proliferator-activated receptor alpha (PPARα) agonists.

Executive Summary

This compound, a member of the fibrate class of drugs, is a lipid-lowering agent expected to modulate plasma triglyceride and cholesterol levels. Like other fibrates, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα leads to a cascade of downstream effects, including increased fatty acid oxidation, reduced synthesis of very-low-density lipoprotein (VLDL), and enhanced clearance of triglyceride-rich lipoproteins.[3][4] Consequently, this compound is anticipated to significantly reduce plasma triglyceride levels, moderately lower low-density lipoprotein cholesterol (LDL-C), and increase high-density lipoprotein cholesterol (HDL-C). This technical guide synthesizes the available information on the mechanism of action of fibrates and presents quantitative data from key clinical trials of the representative fibrate, fenofibrate, to project the likely clinical effects of this compound.

Mechanism of Action: PPARα Activation

This compound functions as a PPARα agonist. PPARα is a ligand-activated transcription factor that, upon binding with a fibrate, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The key metabolic consequences of PPARα activation by fibrates include:

-

Increased Lipoprotein Lipase (LPL) Activity: Upregulation of LPL gene expression, leading to enhanced catabolism of triglyceride-rich lipoproteins (chylomicrons and VLDL).

-

Decreased Apolipoprotein C-III (ApoC-III) Production: Inhibition of ApoC-III gene expression. ApoC-III is an inhibitor of LPL, so its reduction further promotes the clearance of triglycerides.

-

Increased Fatty Acid Oxidation: Stimulation of genes involved in hepatic fatty acid uptake and mitochondrial β-oxidation, leading to a reduction in the substrate available for triglyceride synthesis.

-

Increased Apolipoprotein A-I and A-II (ApoA-I and ApoA-II) Production: Upregulation of the major apolipoproteins of HDL, leading to increased HDL-C levels.[1][2]

-

Reduced VLDL Secretion: By decreasing hepatic triglyceride synthesis, the production and secretion of VLDL particles are diminished.[3][4]

Quantitative Effects on Triglyceride and Cholesterol Levels

The following tables summarize the quantitative effects of fenofibrate on lipid profiles from various clinical trials. These results provide an evidence-based expectation for the clinical performance of this compound.

Table 1: Summary of Fenofibrate's Effect on Plasma Lipids (Monotherapy)

| Clinical Trial/Study | Patient Population | Dosage | Duration | Triglyceride Change (%) | Total Cholesterol Change (%) | LDL-C Change (%) | HDL-C Change (%) |

| Farnier et al. (2005, 2007) | Mixed Dyslipidemia | Not Specified | Not Specified | -41.3 to -43.2 | Not Reported | -5.5 to -15.7 | +18.2 to +18.8 |

| FIELD Study | Type 2 Diabetes | 200 mg/day | 5 years | -22 to -29 | Not Reported | -6 to -12 | +1 to +5 |

| DAIS (2001) | Type 2 Diabetes | Not Specified | 3 years | -28 | Not Reported | -6 | +7 |